4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
4-(Methoxymethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a methoxymethyl group and an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the following steps:
Formation of the Oxabicyclo Ring System: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by an epoxidation reaction to introduce the oxygen atom into the bicyclic structure.
Introduction of the Methoxymethyl Group: This step involves the alkylation of the bicyclic compound with methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder and epoxidation reactions, and the use of high-pressure reactors for the carboxylation step to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxabicyclo ring system, potentially opening the ring and forming linear or cyclic alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 4-(formylmethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid.
Reduction: Formation of 4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-ol.
Substitution: Formation of 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(methoxymethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its bicyclic structure can mimic natural products, making it a candidate for drug development targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of polymers and other materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxabicyclo ring system can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- 4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- 4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Uniqueness
4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to the presence of the methoxymethyl group, which can undergo various chemical transformations, enhancing its versatility in synthetic applications. Its oxabicyclo ring system also provides a rigid framework that can influence the compound’s reactivity and interaction with biological targets.
This detailed overview should provide a comprehensive understanding of 4-(methoxymethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2445791-46-6 |
---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-11-4-7-2-8(3-7,6(9)10)12-5-7/h2-5H2,1H3,(H,9,10) |
InChI Key |
YESGDCIUOJLUAP-UHFFFAOYSA-N |
Canonical SMILES |
COCC12CC(C1)(OC2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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